molecular formula C11H24 B14548136 3-Ethyl-2,2,3,4-tetramethylpentane CAS No. 61868-93-7

3-Ethyl-2,2,3,4-tetramethylpentane

Cat. No.: B14548136
CAS No.: 61868-93-7
M. Wt: 156.31 g/mol
InChI Key: HBSINJYUKWVYBC-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,3,4-tetramethylpentane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by its saturated carbon-hydrogen bonds. This compound is notable for its highly branched structure, which influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are used to facilitate these reactions under high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

    Oxidation Reactions: Combustion in the presence of oxygen (O2) to form carbon dioxide (CO2) and water (H2O).

Major Products

    Halogenation: Formation of alkyl halides such as 3-Ethyl-2,2,3,4-tetramethylpentyl chloride.

    Oxidation: Complete combustion yields carbon dioxide and water.

Scientific Research Applications

3-Ethyl-2,2,3,4-tetramethylpentane is used in various scientific research applications:

    Chemistry: As a reference compound in the study of branched hydrocarbons and their properties.

    Biology: Investigating the metabolic pathways of branched alkanes in microorganisms.

    Medicine: Exploring its potential as a model compound for drug delivery systems.

    Industry: Used in the formulation of specialty fuels and lubricants due to its high stability and low reactivity.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2,3,4-tetramethylpentane involves its interaction with molecular targets through van der Waals forces. Its branched structure allows for unique spatial interactions with enzymes and receptors, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethylpentane
  • 3-Ethyl-2,2,4,4-tetramethylpentane
  • 2,2,3,4-Tetramethylpentane

Uniqueness

3-Ethyl-2,2,3,4-tetramethylpentane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other similar compounds. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon properties.

Properties

CAS No.

61868-93-7

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,2,3,4-tetramethylpentane

InChI

InChI=1S/C11H24/c1-8-11(7,9(2)3)10(4,5)6/h9H,8H2,1-7H3

InChI Key

HBSINJYUKWVYBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)C(C)(C)C

Origin of Product

United States

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